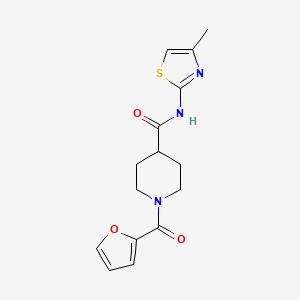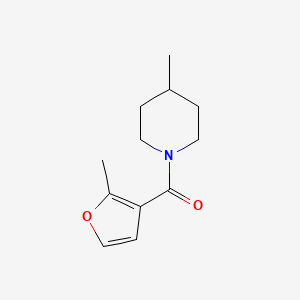
4-methyl-1-(2-methyl-3-furoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-(2-methyl-3-furoyl)piperidine, also known as 4-MeMPPP, is a synthetic stimulant drug that belongs to the piperidine class of compounds. It was first synthesized in the 1960s, and since then, it has been used in scientific research for its potential applications in medicine and pharmacology.
作用机制
The exact mechanism of action of 4-methyl-1-(2-methyl-3-furoyl)piperidine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation.
Biochemical and Physiological Effects:
4-methyl-1-(2-methyl-3-furoyl)piperidine has been shown to have stimulant effects on the central nervous system. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also increases heart rate, blood pressure, and body temperature. However, the long-term effects of 4-methyl-1-(2-methyl-3-furoyl)piperidine on the brain and body are not well understood.
实验室实验的优点和局限性
One advantage of 4-methyl-1-(2-methyl-3-furoyl)piperidine is its well-established synthesis method, which makes it easy to obtain for scientific research. It has also been shown to have stimulant properties, which makes it useful for studying the effects of stimulants on the brain and body. However, one limitation of 4-methyl-1-(2-methyl-3-furoyl)piperidine is its potential for abuse. It is a synthetic drug that has not been approved for medical use, and its long-term effects on the brain and body are not well understood.
未来方向
There are several future directions for the study of 4-methyl-1-(2-methyl-3-furoyl)piperidine. One direction is to further investigate its potential applications in medicine and pharmacology. It has been shown to have stimulant properties, and further studies could explore its potential as a treatment for conditions such as ADHD, narcolepsy, and obesity. Another direction is to study its mechanism of action in more detail. The exact mechanism of action of 4-methyl-1-(2-methyl-3-furoyl)piperidine is not well understood, and further studies could shed light on how it affects the brain and body. Finally, future studies could investigate the long-term effects of 4-methyl-1-(2-methyl-3-furoyl)piperidine on the brain and body. Its potential for abuse and its long-term effects are not well understood, and further studies could provide valuable insights into these areas.
Conclusion:
In conclusion, 4-methyl-1-(2-methyl-3-furoyl)piperidine, or 4-methyl-1-(2-methyl-3-furoyl)piperidine, is a synthetic stimulant drug that has been used in scientific research for its potential applications in medicine and pharmacology. Its synthesis method is well-established, and it has been shown to have stimulant properties. However, its potential for abuse and its long-term effects on the brain and body are not well understood. Further studies could provide valuable insights into these areas and could lead to the development of new treatments for various conditions.
合成方法
The synthesis of 4-methyl-1-(2-methyl-3-furoyl)piperidine involves the reaction of 2-methyl-3-furoic acid with piperidine and formaldehyde. The resulting product is then reduced using lithium aluminum hydride to obtain 4-methyl-1-(2-methyl-3-furoyl)piperidine. The synthesis method has been well-established and is widely used in scientific research.
科学研究应用
4-methyl-1-(2-methyl-3-furoyl)piperidine has been studied for its potential applications in pharmacology and medicine. It has been shown to have stimulant properties and has been studied as a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. It has also been studied as a potential treatment for drug addiction and withdrawal.
属性
IUPAC Name |
(2-methylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-3-6-13(7-4-9)12(14)11-5-8-15-10(11)2/h5,8-9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNOTCUFAZCVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)(4-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
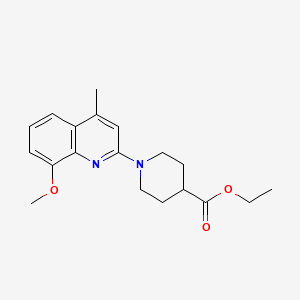
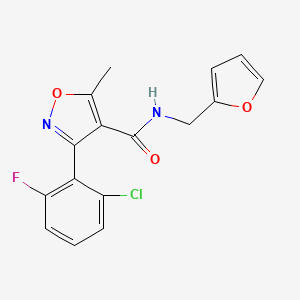
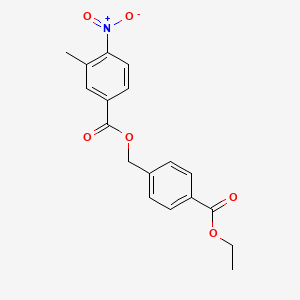
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
